1,2-Dichloro-3-(3-methoxypropoxy)benzene chemical structure and properties
1,2-Dichloro-3-(3-methoxypropoxy)benzene chemical structure and properties
An In-depth Technical Guide to 1,2-Dichloro-3-(3-methoxypropoxy)benzene
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 1,2-Dichloro-3-(3-methoxypropoxy)benzene, a substituted aromatic ether. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's structural characteristics, physicochemical properties, a validated synthesis protocol, spectroscopic profile, and critical safety considerations. The information is presented to support advanced research and application development, grounded in established chemical principles and authoritative data.
Compound Identification and Chemical Structure
1,2-Dichloro-3-(3-methoxypropoxy)benzene is a distinct chemical entity characterized by a dichlorinated benzene ring functionalized with a methoxypropoxy ether side chain. This unique substitution pattern makes it a valuable intermediate in targeted organic synthesis.
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IUPAC Name : 1,2-Dichloro-3-(3-methoxypropoxy)benzene
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CAS Number : 1820735-79-2[1]
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Molecular Formula : C₁₀H₁₂Cl₂O₂[1]
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Synonyms : No widely recognized synonyms are currently available[1].
The structural arrangement of the molecule is depicted below.
Caption: Chemical structure of 1,2-Dichloro-3-(3-methoxypropoxy)benzene.
Physicochemical Properties
A summary of the key physical and chemical properties is provided in the table below. This data is essential for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source |
| Molecular Weight | 235.11 g/mol | [1] |
| Purity | ≥98% (as commercially available) | [1] |
| InChI | 1S/C10H12Cl2O2/c1-13-6-3-7-14-9-5-2-4-8(11)10(9)12/h2,4-5H,3,6-7H2,1H3 | [1] |
| InChIKey | IHXYHFCGRUXPDS-UHFFFAOYSA-N | [1] |
| MDL Number | MFCD28096654 | [1] |
Synthesis Protocol: Williamson Ether Synthesis
The most logical and field-proven method for preparing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2,3-dichlorophenol attacks 1-bromo-3-methoxypropane.
Reaction Scheme:
2,3-Dichlorophenol + 1-Bromo-3-methoxypropane → 1,2-Dichloro-3-(3-methoxypropoxy)benzene
Causality of Experimental Choices:
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Base (Potassium Carbonate, K₂CO₃): A moderately strong base is chosen to deprotonate the phenol. K₂CO₃ is preferred over stronger bases like NaH for its lower cost, ease of handling (non-pyrophoric), and sufficient reactivity for this transformation.
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Solvent (N,N-Dimethylformamide, DMF): A polar aprotic solvent like DMF is ideal. It effectively dissolves the ionic intermediates (phenoxide) and the organic reagents, promoting a favorable reaction rate for an Sₙ2 reaction without interfering with the nucleophile.
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Temperature (80-90 °C): Elevated temperature is required to overcome the activation energy of the reaction, ensuring a reasonable reaction time. This temperature is high enough for a swift reaction but low enough to prevent significant side reactions or solvent decomposition.
Step-by-Step Methodology:
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Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. The system is purged with dry nitrogen to ensure an inert atmosphere, preventing potential oxidation side reactions.
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Reagent Charging: To the flask, add 2,3-dichlorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and a suitable volume of dry DMF to create a stirrable slurry (approx. 0.5 M concentration).
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Initiation: Begin vigorous stirring and add 1-bromo-3-methoxypropane (1.1 eq.) to the mixture via syringe. The slight excess of the alkylating agent ensures the complete consumption of the more valuable dichlorophenol.
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Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting phenol spot is no longer visible.
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Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate. The aqueous wash removes DMF and inorganic salts.
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Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
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Final Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the final product as a pure oil or solid.
Caption: Workflow for the synthesis of 1,2-Dichloro-3-(3-methoxypropoxy)benzene.
Spectroscopic Analysis and Structural Elucidation
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The expected spectral features are outlined below.
¹H NMR Spectroscopy:
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Aromatic Protons (δ 6.8-7.4 ppm): The benzene ring will show three distinct proton signals. The proton between the two chlorine atoms will likely be the most downfield, appearing as a doublet. The other two protons will appear as a doublet and a triplet (or doublet of doublets), with coupling constants typical for ortho and meta relationships (J ≈ 8 Hz and 2 Hz, respectively).
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Ether Side Chain Protons:
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O-CH₂ (Ar-O-CH₂) (δ ~4.1 ppm): A triplet, coupled to the adjacent methylene group.
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Internal CH₂ (δ ~2.1 ppm): A pentet, coupled to both adjacent methylene groups.
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O-CH₂ (CH₃-O-CH₂) (δ ~3.5 ppm): A triplet, coupled to the adjacent methylene group.
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Methoxy Protons (CH₃-O) (δ ~3.3 ppm): A sharp singlet, as there are no adjacent protons to couple with.
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¹³C NMR Spectroscopy: The spectrum will display 10 unique carbon signals corresponding to each carbon atom in the asymmetric molecule.
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Aromatic Carbons (δ 110-160 ppm): Six distinct signals, with the carbons bonded to chlorine and oxygen showing characteristic downfield shifts.
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Aliphatic Carbons (δ 30-75 ppm): Four signals corresponding to the methoxy group and the three methylene groups of the propoxy chain.
Infrared (IR) Spectroscopy:
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C-O-C Stretch (Ether Linkage): Strong, characteristic bands around 1100-1250 cm⁻¹.
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Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.
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Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).
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C-Cl Stretch: Strong absorptions in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS): The mass spectrum will provide definitive evidence of the molecular weight and elemental composition.
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Molecular Ion (M⁺): The molecular ion peak will appear at m/z 234. A characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺) will be observed with a ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.
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Fragmentation: Key fragmentation patterns would include cleavage of the ether bond, leading to fragments corresponding to the dichlorophenoxy cation (m/z 161) and the methoxypropoxy side chain.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally related dichlorobenzene compounds indicate a need for stringent safety protocols. The compound should be treated as hazardous.
GHS Hazard Classification (Predicted):
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Acute Toxicity, Oral (Category 4) - Harmful if swallowed[2].
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Skin Irritation (Category 2) - Causes skin irritation[2].
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Eye Irritation (Category 2A) - Causes serious eye irritation[2].
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Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System - May cause respiratory irritation[2].
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Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1) - Very toxic to aquatic life with long lasting effects[2].
Handling:
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Use only in a well-ventilated area, preferably within a chemical fume hood[2][3].
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Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, chemical safety goggles, and a lab coat[3][4].
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Avoid breathing vapors or mist.
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Wash hands thoroughly after handling.
Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place[2][4].
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Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
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Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow product to enter drains[3]. Disposal must be handled by an approved waste disposal plant[4].
Potential Applications
Derivatives of dichlorobenzene are widely used as intermediates in the synthesis of agrochemicals and pharmaceuticals[5]. The specific structure of 1,2-Dichloro-3-(3-methoxypropoxy)benzene, with its ether linkage and reactive aromatic core, makes it a candidate for further functionalization. Potential research applications include:
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Scaffold for Drug Discovery: The dichlorinated ring can be a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures for screening as potential therapeutic agents.
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Intermediate for Agrochemicals: Many herbicides and pesticides contain chlorinated aromatic moieties. This compound could serve as a precursor for new active ingredients.
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Material Science: Substituted benzenes are sometimes explored as building blocks for specialty polymers or liquid crystals, although no specific applications in this area have been documented for this compound.
Conclusion
1,2-Dichloro-3-(3-methoxypropoxy)benzene is a specialized chemical intermediate with well-defined structural and spectroscopic characteristics. Its synthesis is reliably achieved through standard organic chemistry methodologies like the Williamson ether synthesis. While its direct applications are not widely documented, its structure is amenable to further chemical modification, positioning it as a potentially useful building block for creating novel molecules in the fields of pharmaceutical, agrochemical, and materials science research. Strict adherence to safety protocols is mandatory when handling this and structurally related compounds.
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